molecular formula C8H13Cl2NO B14583665 3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one CAS No. 61213-12-5

3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one

Cat. No.: B14583665
CAS No.: 61213-12-5
M. Wt: 210.10 g/mol
InChI Key: BAZMDHDFQHPRSL-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one is an organic compound with a unique structure that includes a pyrrolidinone ring substituted with chloro and chloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one typically involves the reaction of 1-propylpyrrolidin-2-one with chlorinating agents. One common method includes the use of thionyl chloride or phosphorus pentachloride to introduce the chloro and chloromethyl groups under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one
  • 3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one
  • 3-Chloro-4-(chloromethyl)-1-butylpyrrolidin-2-one

Uniqueness

3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and chloromethyl groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

61213-12-5

Molecular Formula

C8H13Cl2NO

Molecular Weight

210.10 g/mol

IUPAC Name

3-chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one

InChI

InChI=1S/C8H13Cl2NO/c1-2-3-11-5-6(4-9)7(10)8(11)12/h6-7H,2-5H2,1H3

InChI Key

BAZMDHDFQHPRSL-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(C(C1=O)Cl)CCl

Origin of Product

United States

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